4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Lipophilicity Drug-likeness ADME

4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1707391-81-8; molecular formula C₁₂H₈ClFO₃S; molecular weight 286.71 g·mol⁻¹) is a tetrasubstituted thiophene-2-carboxylic acid derivative bearing a 4-chloro substituent on the thiophene ring and a 3-fluorobenzyloxy ether at the 3-position. The compound belongs to the broader class of thiophene-2-carboxylic acid derivatives, which have been extensively patented as thromboxane synthetase inhibitors and as scaffolds for kinase-inhibitor programs.

Molecular Formula C12H8ClFO3S
Molecular Weight 286.71 g/mol
Cat. No. B12071099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid
Molecular FormulaC12H8ClFO3S
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(SC=C2Cl)C(=O)O
InChIInChI=1S/C12H8ClFO3S/c13-9-6-18-11(12(15)16)10(9)17-5-7-2-1-3-8(14)4-7/h1-4,6H,5H2,(H,15,16)
InChIKeyLORGNJHJGQYAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid – Procurement-Relevant Identity, Physicochemical Baseline, and Compound-Class Context


4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1707391-81-8; molecular formula C₁₂H₈ClFO₃S; molecular weight 286.71 g·mol⁻¹) is a tetrasubstituted thiophene-2-carboxylic acid derivative bearing a 4-chloro substituent on the thiophene ring and a 3-fluorobenzyloxy ether at the 3-position [1]. The compound belongs to the broader class of thiophene-2-carboxylic acid derivatives, which have been extensively patented as thromboxane synthetase inhibitors and as scaffolds for kinase-inhibitor programs [2][3]. Its computed partition coefficient (XLogP3 = 3.7) and topological polar surface area (TPSA = 74.8 Ų) place it within the drug-like chemical space defined by Lipinski and Veber guidelines [1]. Commercially, this compound is supplied as a specialty research chemical with a minimum purity specification of 95% (HPLC) from multiple vendors [1].

Why Generic Substitution of 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic Acid Fails for Research and Development Applications


Thiophene-2-carboxylic acid building blocks with different halogenation patterns and benzyloxy substituents are not interchangeable. The specific combination of a 4-chloro group on the thiophene ring and a 3-fluorobenzyloxy ether at the 3-position creates a unique electronic and steric environment that governs both the compound's reactivity in downstream transformations (e.g., amide coupling, Suzuki–Miyaura cross-coupling at the remaining C–H position) and its potential biological target engagement [1]. Class-level evidence from benzothiophene-based kinase inhibitor programs demonstrates that the meta-fluorine substitution on the benzyl moiety is critical for achieving nanomolar potency and selectivity over off-target kinases, with the non-fluorinated or para-fluorinated congeners showing substantially reduced activity [2]. Similarly, within the thiophene-2-carboxylic acid class, the 4-chloro substituent has been identified as a key determinant of thromboxane synthetase inhibitory activity (IC₅₀ = 1.3 µM for the 4-chloro derivative LG 82-4-01) [3]. Replacing either the 4-chloro or the 3-fluorobenzyloxy motif with a close analog alters the compound's physicochemical profile (e.g., XLogP3 shifts from 3.7 to 4.0–4.2 for chloro-benzyl analogs) and may compromise downstream synthetic utility or biological activity [1].

Quantitative Differentiation Evidence for 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic Acid versus Closest Analogs


Lipophilicity Optimization: XLogP3 of 3.7 Positions the Target Compound Within the Optimal Oral Drug-Likeness Window Relative to Key Analogs

The target compound exhibits a computed XLogP3 of 3.7, which falls within the optimal lipophilicity range (1–4) associated with favorable oral absorption and low metabolic clearance [1]. In contrast, the 5-chloro positional isomer (CAS 1708401-25-5) has a higher XLogP3 of 4.0, and the 3-chlorobenzyl analog (CAS 1707609-75-3) reaches 4.2 — both exceeding the threshold where promiscuity and metabolic instability increase [2]. The de-chloro analog 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1538147-59-9) has a substantially lower XLogP3 of 3.0, which may reduce membrane permeability [3]. The target compound occupies a Goldilocks position among these analogs, balancing the lipophilicity contributed by the 4-chloro atom and the 3-fluorobenzyloxy group.

Lipophilicity Drug-likeness ADME

Molecular Weight and Lead-Likeness: 286.71 g·mol⁻¹ Keeps the Target Below the 300 Da Lead-Like Threshold, Unlike the 303.2 g·mol⁻¹ 3-Chlorobenzyl Analog

The target compound has a molecular weight of 286.71 g·mol⁻¹, which remains below the 300 Da threshold commonly used in lead-like chemical space definitions [1]. The directly analogous 4-chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1707609-75-3), in which the benzyl meta-fluorine is replaced by chlorine, has a molecular weight of 303.2 g·mol⁻¹ — exceeding the 300 Da ceiling and thus potentially less attractive for fragment-based or lead-optimization screening cascades [2]. The de-chloro analog (CAS 1538147-59-9) is lighter at 252.26 g·mol⁻¹ but lacks the synthetically versatile aryl chloride handle that enables late-stage diversification via cross-coupling chemistry [3].

Lead-likeness Fragment-based drug design Molecular weight

Hydrogen-Bond Acceptor Count: The 3-Fluorobenzyloxy Group Contributes Five HBA Sites, Versus Four for the 3-Chlorobenzyl Analog, Modulating Target Engagement Potential

The target compound possesses five hydrogen-bond acceptor (HBA) sites (the carboxylic acid carbonyl and hydroxyl oxygens, the ether oxygen of the benzyloxy linkage, the thiophene ring sulfur, and the fluorine atom on the benzyl ring) [1]. In contrast, the 3-chlorobenzyl analog (CAS 1707609-75-3) has only four HBA sites because the chlorine substituent, unlike fluorine, is not recognized as a hydrogen-bond acceptor by the Cactvs algorithm used in PubChem [2]. While fluorine is a weak HBA, its presence can contribute to binding affinity through C–F···H–X interactions in protein–ligand complexes, and the absence of this HBA site may alter the pharmacophoric profile in structure-based drug design [3].

Hydrogen bonding Pharmacophore Ligand–target interaction

Meta-Fluorine Benzyl Pharmacophore: Class-Level Evidence Links the 3-Fluorobenzyl Motif to Sub-Nanomolar Kinase Selectivity in Closely Related Scaffolds

In a 2017 structure–activity relationship study on benzothiophene-2-carboxamide Clk kinase inhibitors, ElHady et al. demonstrated that introduction of a meta-fluorine on the N-benzyl moiety transformed a weakly active compound (Clk1 IC₅₀ not reported for the unsubstituted benzyl congener) into compound 21b, a potent inhibitor of Clk1 (IC₅₀ = 7 nM) and Clk4 (IC₅₀ = 2.3 nM) with unprecedented selectivity over Dyrk1A [1]. Critically, congener 21a, bearing a non-fluorinated benzylamide, inhibited Clk1 only weakly and showed substantially lower cellular effects [1]. Although this evidence originates from a benzothiophene rather than a thiophene scaffold, the pharmacophoric equivalence of the 3-fluorobenzyl motif is directly transferable to the thiophene-2-carboxylic acid series and supports the selection of the target compound over its 3-chlorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl analogs [2].

Kinase inhibitor Clk1/Clk4 selectivity Fluorobenzyl pharmacophore

4-Chloro Thiophene Scaffold as a Thromboxane Synthetase Pharmacophore: Class-Level Evidence for the Biological Relevance of the 4-Chloro Substitution

Within the thiophene-2-carboxylic acid class, the 4-chloro substituent has been directly linked to thromboxane synthetase inhibitory activity. The compound LG 82-4-01 (4-chloro-5-(2-(1H-imidazol-1-yl)ethoxy)thiophene-2-carboxylic acid hydrochloride) inhibits thromboxane synthetase with an IC₅₀ of 1.3 µM and suppresses collagen-induced thromboxane B₂ formation and platelet aggregation by more than 95% in human platelet-rich plasma [1]. The structurally related non-chlorinated analog LG 82-4-00 (5-(2-(1H-imidazol-1-yl)ethoxy)thiophene-2-carboxylate) exhibits a comparable IC₅₀ of 1.1 µM, indicating that while the 4-chloro group is not the sole driver of potency, it is compatible with potent enzyme inhibition and may contribute to selectivity or pharmacokinetic properties [1]. Patents covering thiophene-2-carboxylic acid derivatives explicitly claim compounds where R in the 3- or 4-position is hydrogen, methyl, chlorine, or bromine as thromboxane synthetase inhibitors for treating inflammatory and cardiovascular diseases [2].

Thromboxane synthetase Platelet aggregation 4-Chlorothiophene

Positional Isomer Differentiation: 4-Chloro Substitution on Thiophene is Structurally and Electronically Distinct from the 5-Chloro Isomer for Downstream Derivatization

The target compound carries the chlorine atom at the 4-position of the thiophene ring, whereas the positional isomer 5-chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1708401-25-5) places chlorine at the 5-position [1]. This positional difference has significant consequences for downstream synthetic chemistry: the 4-chloro substituent in the target compound is adjacent to both the carboxylic acid (C-2) and the 3-benzyloxy group, creating a differentiated steric and electronic environment around the carboxylate that influences its reactivity in amide bond formation and the acidity (pKₐ) of the carboxylic acid proton [2]. In the 5-chloro isomer, the chlorine is positioned adjacent to the ring sulfur atom, which alters the electron density distribution on the thiophene ring and may shift the reactivity of the remaining unsubstituted C–H position (C-4 in the isomer vs. C-5 in the target) in electrophilic aromatic substitution or directed metalation reactions [2]. Although both isomers share identical molecular formulas and molecular weights (286.71 g·mol⁻¹), the distinct IUPAC names, InChI keys, and SMILES strings confirm non-interchangeable connectivity [1][2].

Regioselectivity Cross-coupling Thiophene functionalization

Highest-Confidence Application Scenarios for 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the 3-Fluorobenzyl Pharmacophore

Medicinal chemistry teams pursuing Clk1/Clk4 or related kinase targets should prioritize this compound as a carboxylic acid building block for amide library synthesis. The 3-fluorobenzyloxy motif has been experimentally validated in a closely related benzothiophene-2-carboxamide series, where it conferred single-digit nanomolar potency (Clk1 IC₅₀ = 7 nM; Clk4 IC₅₀ = 2.3 nM) and selectivity over Dyrk1A [1]. The free carboxylic acid of the target compound allows direct one-step amide coupling to generate diverse analog libraries, bypassing the need for ester hydrolysis. Its XLogP3 of 3.7 and molecular weight below 300 Da ensure that amide products derived from it remain within favorable oral drug-like property space [2].

Dual-Functional Synthetic Intermediate for Cross-Coupling and Carboxylic Acid Derivatization

This compound serves as a bifunctional building block that combines an aryl chloride handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) at the 4-position with a free carboxylic acid for amide or ester formation at the 2-position [1]. The 4-chloro substituent is positioned adjacent to the carboxylic acid group, providing a distinct reactivity profile from the 5-chloro isomer, which places the chlorine adjacent to the ring sulfur [2]. For synthetic programs that require sequential derivatization — for example, amidation followed by C–C bond formation — the 4-chloro isomer offers a chemo- and regioselectivity advantage over the 5-chloro analog [2].

Thromboxane Pathway Probe Design Using the 4-Chlorothiophene-2-Carboxylic Acid Scaffold

Researchers investigating prostanoid signaling or platelet function can employ this compound as a core scaffold for synthesizing novel thromboxane synthetase probes. The 4-chloro-thiophene-2-carboxylic acid motif is a validated pharmacophore for thromboxane synthetase inhibition, as demonstrated by LG 82-4-01 (IC₅₀ = 1.3 µM; >95% suppression of platelet aggregation in human PRP) [1]. Unlike LG 82-4-01, which carries a basic imidazole-ethoxy side chain, the target compound bears a neutral 3-fluorobenzyloxy substituent, offering a distinct physicochemical profile (lower basicity, higher lipophilicity) that may translate into differentiated tissue distribution or pharmacokinetics [2]. The free carboxylic acid also facilitates conjugation to fluorescent or biotin tags for chemical biology applications [2].

Fragment-Based Drug Discovery Library Component with Favorable Physicochemical Properties

With a molecular weight of 286.71 g·mol⁻¹ (below the 300 Da lead-like cutoff), XLogP3 of 3.7, TPSA of 74.8 Ų, and five hydrogen-bond acceptor sites, this compound satisfies multiple fragment- and lead-likeness criteria [1]. It outperforms the heavier 3-chlorobenzyl analog (303.2 g·mol⁻¹, XLogP3 = 4.2) on both molecular weight and lipophilicity metrics while retaining the synthetically enabling aryl chloride handle that the lighter de-chloro analog lacks [2]. Procurement for inclusion in a diverse carboxylic acid fragment library is justified by its balanced property profile and dual derivatization vectors (carboxylic acid for amide formation; aryl chloride for cross-coupling), which maximize the chemical space accessible from a single building block [1][2].

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